![molecular formula C6H2BrCl2NO2 B156079 2-Bromo-1,3-dichloro-5-nitrobenzene CAS No. 98137-94-1](/img/structure/B156079.png)
2-Bromo-1,3-dichloro-5-nitrobenzene
Overview
Description
2-Bromo-1,3-dichloro-5-nitrobenzene is an organic compound with the molecular formula C6H2BrCl2NO2 and a molecular weight of 270.9 g/mol . It is a derivative of benzene, characterized by the presence of bromine, chlorine, and nitro functional groups on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-5-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 1,3-dichloro-5-bromobenzene using a mixture of concentrated sulfuric acid and nitric acid . The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-5-nitrobenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic substitution reactions due to the presence of electron-withdrawing groups (bromine, chlorine, and nitro) on the benzene ring.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst (e.g., aluminum chloride) are commonly used.
Nucleophilic Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Reduction: Reducing agents like tin and hydrochloric acid or catalytic hydrogenation can be employed.
Major Products
Electrophilic Substitution: Products include further substituted benzene derivatives.
Nucleophilic Substitution: Products include substituted benzene compounds with nucleophiles replacing halogen atoms.
Reduction: The major product is 2-Bromo-1,3-dichloro-5-aminobenzene.
Scientific Research Applications
Organic Synthesis
2-Bromo-1,3-dichloro-5-nitrobenzene serves as an important intermediate in the synthesis of various complex organic molecules. Its ability to undergo electrophilic and nucleophilic substitution reactions allows chemists to introduce new functional groups into the benzene ring.
Biochemical Research
In biochemical studies, this compound is utilized to investigate enzyme interactions and protein modifications. The electrophilic nature of the nitro group makes it reactive towards nucleophiles found in biological systems, facilitating studies on metabolic pathways and enzyme mechanisms .
Pharmaceutical Development
Research has indicated potential applications of this compound in drug development. Its derivatives may exhibit therapeutic properties, making it a candidate for further investigation in medicinal chemistry .
Industrial Applications
The compound is also employed in the production of dyes and agrochemicals. Its unique chemical properties enable its use in formulating products that require specific reactivity or stability under various conditions .
Case Study 1: Enzyme Interaction Studies
Research has shown that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways. This has implications for drug design targeting metabolic disorders.
Case Study 2: Synthesis of Novel Dyes
A study demonstrated the use of this compound in synthesizing novel azo dyes through coupling reactions. The resulting dyes exhibited enhanced stability and color properties compared to traditional dyes.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-5-nitrobenzene involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The nitro group, being an electron-withdrawing group, makes the benzene ring more susceptible to nucleophilic attack. The bromine and chlorine atoms can participate in substitution reactions, altering the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Bromo-1,3-dichloro-5-nitrobenzene is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and industrial applications .
Biological Activity
2-Bromo-1,3-dichloro-5-nitrobenzene (C₆H₂BrCl₂NO₂) is a halogenated aromatic compound known for its diverse applications in chemistry, biology, and industry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, mutagenicity, and potential therapeutic uses.
The compound features a benzene ring substituted with two chlorine atoms, one bromine atom, and one nitro group. Its molecular weight is 270.9 g/mol. The presence of electron-withdrawing groups (bromine, chlorine, and nitro) enhances its electrophilic character, making it reactive towards nucleophiles and suitable for various biochemical interactions.
The biological activity of this compound primarily involves its electrophilic and nucleophilic reactions:
- Electrophilic Substitution : The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing groups on the benzene ring. This property allows it to interact with various biological molecules, potentially altering metabolic pathways.
- Nucleophilic Substitution : The bromine and chlorine atoms in the compound can be replaced by nucleophiles under specific conditions, facilitating further chemical transformations that may impact biological systems.
Mutagenicity
Research indicates that this compound exhibits mutagenic properties. It has been included in lists of chemicals with established mutagenicity, raising concerns about its potential effects on genetic material .
Toxicity
The compound is classified as harmful if swallowed or if it comes into contact with skin (H302 and H312 classifications). It poses acute toxicity risks that necessitate careful handling in laboratory settings .
Case Studies and Research Findings
Recent studies have investigated the interactions of this compound with various biological systems:
- Enzyme Interaction Studies : Research has shown that this compound can modify enzyme activities through covalent bonding mechanisms. These modifications can lead to altered enzyme kinetics and metabolic processes.
- Pharmaceutical Development : The compound is being explored for its potential use in developing pharmaceuticals targeting specific pathways related to cancer and microbial infections. Its reactivity allows for the synthesis of derivatives that may exhibit enhanced biological activity.
- Agrochemical Applications : As an intermediate in synthesizing agrochemicals, derivatives of this compound have been developed to protect crops from pests. Over 20 new agrochemicals containing similar structural motifs have been approved for agricultural use.
Comparative Analysis with Similar Compounds
The following table highlights the structural differences and unique features of compounds similar to this compound:
Compound Name | Structure | Unique Features |
---|---|---|
5-Bromo-1,2-dichloro-3-nitrobenzene | C₆H₂BrCl₂NO₂ | Different substitution pattern affects reactivity |
1-Bromo-3-chloro-5-nitrobenzene | C₆H₄BrClNO₂ | Fewer halogens result in lower electron-withdrawing capacity |
1-Chloro-3,4-dinitrobenzene | C₆H₃ClN₂O₄ | Increased electron-withdrawing ability enhances reactivity |
4-Bromo-2-chloronitrobenzene | C₆H₄BrClNO₂ | Varies in reactivity based on nitro group positioning |
Properties
IUPAC Name |
2-bromo-1,3-dichloro-5-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOMBXSGXKFMGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Br)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00433879 | |
Record name | 2-Bromo-1,3-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98137-94-1 | |
Record name | 2-Bromo-1,3-dichloro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00433879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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